molecular formula C13H16ClNO3S B2770064 N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 453576-43-7

N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2770064
CAS No.: 453576-43-7
M. Wt: 301.79
InChI Key: AFXOINVVLIRMFU-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with the molecular formula C13H16ClNO3S. It is used in various scientific research applications, particularly in the field of proteomics research .

Preparation Methods

The synthesis of N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific molecular targets and pathways involved depend on the context of its use in scientific research.

Comparison with Similar Compounds

N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which includes the dioxothiolan ring

Properties

IUPAC Name

N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-8-13(16)15(9-11-4-2-1-3-5-11)12-6-7-19(17,18)10-12/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXOINVVLIRMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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